Iso Sildenafilo

Descripción general

Descripción

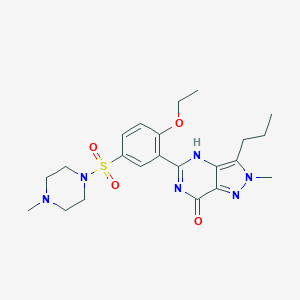

Iso Sildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is a derivative of Sildenafil, which is a well-known drug used for the treatment of erectile dysfunction. Iso Sildenafil has been found to have potential applications in scientific research, particularly in the field of cardiovascular diseases.

Aplicaciones Científicas De Investigación

Tratamiento de la Disfunción Eréctil (DE)

Iso Sildenafilo es conocido principalmente por su papel en el tratamiento de la DE. Actúa como un potente inhibidor selectivo de la fosfodiesterasa tipo 5 (PDE5), que es crucial para regular los niveles de monofosfato de guanosina cíclico (cGMP) en el cuerpo cavernoso . Al inhibir la PDE5, el this compound promueve la relajación del músculo liso y aumenta el flujo sanguíneo al pene, facilitando la erección .

Hipertensión Arterial Pulmonar (HAP)

En el campo de la cardiología, el this compound se ha reutilizado para el tratamiento de la HAP. Ayuda en la dilatación de los vasos sanguíneos en los pulmones, lo que reduce la presión arterial en las arterias pulmonares . Esta aplicación aprovecha los efectos vasodilatadores del compuesto, proporcionando un alivio significativo para los pacientes con esta condición .

Investigación del Cáncer

Estudios recientes han explorado el potencial del this compound en la terapia contra el cáncer. Su mecanismo de acción puede interferir con las vías de señalización involucradas en el crecimiento y metástasis tumoral. El papel de los inhibidores de la PDE5 en el tratamiento del cáncer es un área de investigación emergente, y el this compound es un compuesto de interés debido a sus efectos reguladores sobre el cGMP .

Enfermedades Neurodegenerativas

El this compound se está investigando por su potencial terapéutico en enfermedades neurodegenerativas como la enfermedad de Alzheimer. La capacidad del compuesto para modular los niveles de cGMP podría desempeñar un papel en la neuroprotección y la mejora cognitiva, lo que lo convierte en un candidato para futuras investigaciones en este dominio .

Depresión y Trastornos Psiquiátricos

El potencial multifacético del this compound se extiende al tratamiento de la depresión y otros trastornos psiquiátricos. Su impacto en la señalización celular y la vasodilatación puede contribuir a la regulación del estado de ánimo y ha sido objeto de varios ensayos clínicos .

Manejo del Dolor

El this compound puede tener aplicaciones en el manejo del dolor. Sus efectos vasodilatadores pueden potencialmente modular las vías nociceptivas, proporcionando un enfoque alternativo para el alivio del dolor. Esta área de aplicación todavía está bajo investigación, con resultados preliminares prometedores .

Hipertensión y Angina de Pecho

Originalmente desarrollado para la hipertensión y la angina de pecho, el this compound no mostró eficacia en los estudios clínicos de fase 1 para estas afecciones. Sin embargo, sus propiedades vasodilatadoras han llevado a la continuación de la investigación sobre posibles aplicaciones para estas enfermedades cardiovasculares .

Química Analítica y Estrategias de Formulación

En la industria farmacéutica, el comportamiento farmacocinético y farmacodinámico complejo del this compound es de importancia crítica. Ha impulsado la investigación de estrategias de formulación innovadoras y métodos analíticos para optimizar su uso terapéutico e impacto social <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

Mecanismo De Acción

Target of Action

Iso Sildenafil, also known as Isosildenafil, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and also found in the smooth muscle cells of vessel walls and the lung tissue .

Mode of Action

Iso Sildenafil works by blocking PDE5 , thereby preventing the breakdown of cGMP . This action leads to an increase in the levels of cGMP, which in turn results in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by Iso Sildenafil is the nitric oxide (NO)/cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation, which then activates the enzyme guanylate cyclase. This enzyme increases levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood flow for an erection . By inhibiting PDE5, Iso Sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the vasodilatory effect of NO .

Pharmacokinetics

The pharmacokinetic behavior of Iso Sildenafil is complex and interdependent . It is administered orally and should be taken about an hour before sexual activity . After administration, the drug gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for Iso Sildenafil to be completely removed from the body . Iso Sildenafil is a substrate of the cytochrome P3A4 (CYP3A4) enzyme, which predominantly mediates its hepatic elimination .

Result of Action

The primary result of Iso Sildenafil’s action is the facilitation of erectile function . By inhibiting PDE5 and thus enhancing the effect of cGMP, Iso Sildenafil helps increase blood flow to the penis and produces an erection during sexual stimulation . It also results in dilation of the blood vessels in the lungs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iso Sildenafil. For instance, cigarette smoking has been found to increase the exposure of sildenafil, a related compound, to a statistically significant level . Furthermore, sildenafil and its metabolites have been found in the environment, leading to concerns about potential environmental health impacts .

Direcciones Futuras

The future of Sildenafil looks promising, with ongoing research and innovations aimed at enhancing its effectiveness and minimizing side effects . Researchers are exploring targeted delivery systems that can direct Sildenafil specifically to the penile tissues, potentially reducing the required dosage and minimizing side effects . The future directions for Iso Sildenafil are not specified in the retrieved papers, but could potentially follow similar lines of research and development as Sildenafil.

Análisis Bioquímico

Biochemical Properties

Iso Sildenafil is known to interact with various enzymes and proteins within the body . It acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme involved in the regulation of blood flow in certain areas of the body . The interaction between Iso Sildenafil and PDE5 is critical to its function and therapeutic potential .

Cellular Effects

Iso Sildenafil has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Iso Sildenafil has been reported to cause mild and transient visual symptoms in some patients, indicating its effects on retinal cells .

Molecular Mechanism

The mechanism of action of Iso Sildenafil involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Iso Sildenafil exerts its effects at the molecular level by blocking PDE5, an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in certain areas of the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iso Sildenafil have been observed to change over time . Studies have shown that Iso Sildenafil remains stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Iso Sildenafil have been studied in animal models, revealing that its impact varies with different dosages . At certain thresholds, Iso Sildenafil has been observed to have beneficial effects, while at high doses, it may lead to toxic or adverse effects .

Metabolic Pathways

Iso Sildenafil is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been reported to share a common metabolic pathway with numerous drugs, indicating its potential for drug interactions .

Transport and Distribution

Iso Sildenafil is transported and distributed within cells and tissues in a manner that ensures its effective delivery to its sites of action . It interacts with various transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Iso Sildenafil is an important aspect of its function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications, which can influence its activity or function .

Propiedades

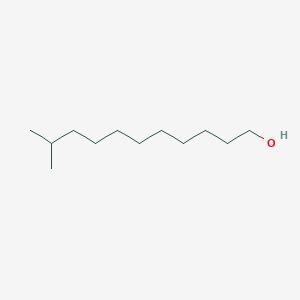

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJOHLAUWUPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476531 | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

253178-46-0 | |

| Record name | Isosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the structural differences between Sildenafil and Iso-Sildenafil translate to differences in their electrostatic potentials (ESPs) and potential biological implications?

A2: The distinct spatial arrangements and methylation patterns in Sildenafil and Iso-Sildenafil contribute to significant differences in their ESPs. Iso-Sildenafil, existing as a hydrogen-bonded dimer, exhibits a predominantly positive ESP surrounding the dimer. In contrast, Sildenafil, with its planar conformation, displays a different ESP distribution []. These variations in ESPs could influence their interactions with biological targets, potentially leading to differences in binding affinities, pharmacological activities, and overall efficacy.

A3: While Icariin has demonstrated potential cardioprotective effects in preclinical studies, particularly in an isoproterenol-induced postinfarction model in Wistar rats [], there is currently no published research investigating the potential synergistic effects of Icariin with either Sildenafil or Iso-Sildenafil. Further research is needed to explore any potential interactions and combined effects of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

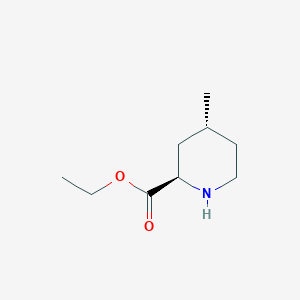

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)